molecular formula C9H8F2O B6253394 2,2-difluoro-3,4-dihydro-2H-1-benzopyran CAS No. 124382-20-3

2,2-difluoro-3,4-dihydro-2H-1-benzopyran

Cat. No.: B6253394
CAS No.: 124382-20-3
M. Wt: 170.16 g/mol
InChI Key: ICCGDOXSRPJAQR-UHFFFAOYSA-N
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Description

2,2-Difluoro-3,4-dihydro-2H-1-benzopyran is a heterocyclic organic compound that features a benzopyran ring system with two fluorine atoms at the 2-position. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-3,4-dihydro-2H-1-benzopyran typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3,4-dihydro-2H-1-benzopyran can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

2,2-Difluoro-3,4-dihydro-2H-1-benzopyran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-difluoro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. For instance, in the context of its use in medicinal chemistry, it acts as a proton pump inhibitor by competitively binding to the hydrogen ion/potassium ion ATPase enzyme, thereby inhibiting gastric acid secretion . This mechanism is similar to that of other proton pump inhibitors used in the treatment of gastroesophageal reflux disease and erosive esophagitis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 2-position enhances its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

CAS No.

124382-20-3

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

2,2-difluoro-3,4-dihydrochromene

InChI

InChI=1S/C9H8F2O/c10-9(11)6-5-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2

InChI Key

ICCGDOXSRPJAQR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC2=CC=CC=C21)(F)F

Purity

95

Origin of Product

United States

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